4'-Fluoroacetophenone

Descripción

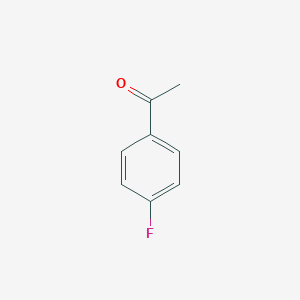

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPAWHACYDRYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059952 | |

| Record name | 4'-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4'-Fluoroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.75 [mmHg] | |

| Record name | 4'-Fluoroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

403-42-9 | |

| Record name | 4′-Fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-FLUOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVQ090602V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Fluoroacetophenone

Established Synthetic Routes to 4'-Fluoroacetophenone

Traditional methods for synthesizing this compound have been widely used and form the basis of many industrial processes. These routes are well-documented and rely on fundamental organic reactions.

Friedel-Crafts Acylation of Fluorobenzene (B45895)

The most prominent and conventional method for producing this compound is the Friedel-Crafts acylation of fluorobenzene. This electrophilic aromatic substitution reaction typically involves reacting fluorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. smolecule.com Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation.

The reaction mechanism involves the formation of an acylium ion, which then attacks the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para- director, leading to a mixture of isomers, although the para-substituted product, this compound, is generally the major product. To optimize the yield of the desired para-isomer and minimize side reactions like polyacylation, reaction conditions such as temperature must be carefully controlled, typically between 40–60°C.

A variation of this method for a similar compound, 2-chloro-4'-fluoroacetophenone (B45902), involves reacting fluorobenzene and chloroacetyl chloride. Traditional approaches use an excess of an organic solvent like dichloroethane and carry out the reaction at low temperatures (-3 to -1°C), followed by acidolysis and purification, achieving a selectivity of 98% and a yield of 95%. google.com

Conventional Synthetic Approaches

Beyond the classic Friedel-Crafts acylation, other conventional methods have been utilized. One such pathway involves the oxidation of this compound oxime. This transformation can be carried out using a combination of Amberlyst-15, an acidic resin, and a nitrogen-doped fluorinated porous carbon material (FPA53-NO2) under an oxygen atmosphere. chemicalbook.com The reaction is typically conducted in an autoclave at elevated temperatures (e.g., 80°C) for an extended period (e.g., 48 hours).

Another established reaction involving this compound is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other bioactive molecules. scholarsresearchlibrary.comscielo.br In a typical procedure, this compound is reacted with a suitable aromatic aldehyde in ethanol (B145695) with a strong base like potassium hydroxide (B78521) (KOH). scholarsresearchlibrary.com The mixture is often stirred at room temperature for 24 hours before being acidified to precipitate the chalcone (B49325) product. scholarsresearchlibrary.com This reaction underscores the utility of this compound as a building block in conventional organic synthesis.

Advanced Synthetic Strategies Involving this compound

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing this compound and its derivatives. These advanced strategies often employ modern technologies and catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. mdpi.com This technology has been successfully applied to reactions involving this compound, particularly in the synthesis of chalcone derivatives. scholarsresearchlibrary.com In a comparative study, equimolar amounts of this compound and various aldehydes were mixed with pulverized potassium hydroxide in a minimal amount of alcohol and irradiated in a microwave for just 4 minutes at 180 watts. scholarsresearchlibrary.com This method significantly reduces the reaction time from the 24 hours required by the conventional method and often results in better yields. scholarsresearchlibrary.comnih.gov The rapid, direct heating provided by microwave irradiation minimizes the formation of side products. nih.gov

For instance, the synthesis of 1-(4'-fluorophenyl)-3-(4"-methylphenyl)-2-propen-1-one via microwave irradiation resulted in a yield of 88% in a fraction of the time required for conventional heating. scholarsresearchlibrary.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

| Method | Reaction Time | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional (Claisen-Schmidt) | 24 hours | Stirring at room temperature with aqueous KOH in ethanol. | Well-established, simple setup. | scholarsresearchlibrary.com |

| Microwave-Assisted | ~4 minutes | Irradiation at 180 watts with pulverized KOH in alcohol. | Drastically reduced reaction time, higher yields, fewer side products. | scholarsresearchlibrary.comnih.gov |

Catalytic Reactions for this compound Synthesis

Innovations in catalysis have led to more efficient and selective syntheses. Ionic liquids have been explored as alternative catalysts and solvents for Friedel-Crafts type reactions, addressing some drawbacks of traditional Lewis acids like AlCl₃. smolecule.com A patented method for the synthesis of 2-chloro-4'-fluoroacetophenone uses an aluminum chloride-based ionic liquid, such as [bmim]Cl-0.67AlCl₃, in a solvent-free approach. google.com This method allows the reaction to proceed at a mild temperature (0–30°C) with high selectivity and yield (up to 97.8%). google.com The ionic liquid can potentially be recycled, reducing waste. google.com

Table 2: Ionic Liquid-Catalyzed Synthesis of a this compound Derivative

| Catalyst System | Reactants | Temperature | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Ionic Liquid [emim]Cl-0.5AlCl₃ | Fluorobenzene, Chloroacetyl chloride | ~25°C | 97.8% | Solvent-free, mild conditions, simple product isolation via distillation. | google.com |

Furthermore, advanced catalytic systems are used in reactions of this compound. For example, the catalytic transfer hydrogenation of this compound to produce the corresponding chiral alcohol is achieved using rhodium(III) complexes with C2-symmetric fluorene-ligands. scielo.brresearchgate.net This asymmetric reduction is performed in an aqueous solution of sodium formate (B1220265) and can achieve high yields and excellent enantioselectivities. scielo.br One study reported a turnover frequency (TOF) of 4,320 mol mol⁻¹ h⁻¹ in the asymmetric transfer hydrogenation of this compound using such a catalyst. scielo.br

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several advanced methods align with these principles.

The use of ionic liquids in Friedel-Crafts acylation is a significant step towards a greener process. smolecule.comgoogle.com By replacing volatile organic solvents and corrosive, water-sensitive catalysts like AlCl₃, these systems reduce waste and energy consumption. google.com The reaction can be performed solvent-free, and the product can often be separated by simple distillation, allowing for the potential recycling of the ionic liquid. google.com

Similarly, the development of heterogeneous catalysts offers green advantages. The oxidation of this compound oxime using a recyclable resin (Amberlyst-15) is an example. chemicalbook.com After the reaction, the solid resin catalyst can be separated from the reaction mixture by simple filtration and potentially reused, minimizing catalyst waste. chemicalbook.com

Microwave-assisted synthesis also represents a greener alternative to conventional heating. Its high energy efficiency and dramatically shorter reaction times lead to significant energy savings and reduced potential for solvent evaporation and byproduct formation. scholarsresearchlibrary.commdpi.comnih.gov

Derivatization of this compound

This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules. Its functional groups—the ketone and the activated phenyl ring—provide reactive sites for various chemical transformations. The derivatization of this compound is crucial for developing new chemical entities with potential applications in medicinal chemistry and material science.

Synthesis of Halogenated Derivatives (e.g., 2-Bromo-4'-fluoroacetophenone)

One of the most common derivatizations of this compound is α-halogenation, particularly bromination, to produce compounds like 2-bromo-4'-fluoroacetophenone (B32570). This derivative is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. innospk.comguidechem.com The synthesis typically involves the reaction of this compound with a brominating agent. Common reagents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). smolecule.com

The bromination of this compound can proceed through different mechanisms, depending on the reagents and conditions, which in turn dictates the regioselectivity of the reaction.

Electrophilic Bromination : When using molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), electrophilic substitution occurs. The catalyst polarizes the Br-Br bond, generating a potent electrophile that attacks the aromatic ring. The acetyl group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. In the case of electrophilic aromatic substitution on this compound, bromination tends to occur at the position meta to the acetyl group (3'-position).

α-Bromination (Ketone Enolate/Enol Pathway) : For the synthesis of 2-bromo-4'-fluoroacetophenone, the reaction is directed to the α-carbon (the carbon adjacent to the carbonyl group). This is typically achieved under acidic or basic conditions where an enol or enolate intermediate is formed, which then attacks the bromine source. This method provides selective α-bromination. smolecule.com

Radical Bromination : N-bromosuccinimide (NBS), often used with a radical initiator like light or AIBN (azobisisobutyronitrile), can also be employed for α-bromination. libretexts.org The reaction proceeds via a radical chain mechanism. libretexts.org An initiator generates a bromine radical, which abstracts an α-hydrogen from the acetophenone (B1666503) backbone to form a resonance-stabilized radical. This radical then reacts with Br₂ (generated in low concentrations from the reaction of HBr with NBS) to yield the α-brominated product and a new bromine radical, propagating the chain. libretexts.org This method is effective in minimizing side reactions like ring bromination. libretexts.org

The regioselectivity is critical. For synthesizing 2-bromo-4'-fluoroacetophenone, conditions favoring α-substitution are employed, whereas for ring substitution (e.g., 3'-bromo-4'-fluoroacetophenone), electrophilic aromatic substitution conditions are used.

The outcome of the bromination reaction is highly dependent on the specific conditions employed. Factors such as temperature, solvent, and the choice of catalyst or initiator are optimized to maximize the yield of the desired product and enhance selectivity. smolecule.com

Temperature : Low temperatures, often between 0–6°C, are typically used to control the reaction rate and minimize the formation of polybrominated and other side products.

Solvent : The choice of solvent can influence reaction pathways. Polar aprotic solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) are frequently used. libretexts.org DCM can help stabilize intermediates, while CCl₄ is a classic solvent for radical brominations with NBS.

Catalysts and Initiators : For electrophilic bromination of the aromatic ring, Lewis acids like FeBr₃ are used as catalysts. For radical-mediated α-bromination, an initiator such as AIBN is often added to start the radical chain reaction, leading to yields of 70–78%.

The table below summarizes typical reaction conditions for the synthesis of 2-bromo-4'-fluoroacetophenone.

| Brominating Agent | Catalyst/Initiator | Solvent | Temperature | Typical Yield | Ref. |

| Bromine (Br₂) | Lewis Acid (e.g., AlCl₃) | Dichloromethane (DCM) | 0–5°C | ~70–85% | |

| N-Bromosuccinimide (NBS) | AIBN or Light | Carbon Tetrachloride (CCl₄) | 70–80°C (Reflux) | 70–78% |

Formation of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates known for a range of biological activities. They are readily synthesized from this compound using the Claisen-Schmidt condensation reaction. heteroletters.orggkyj-aes-20963246.com This reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde that lacks α-hydrogens. researchgate.netrsc.org

In a typical procedure, this compound is treated with a substituted benzaldehyde (B42025) in the presence of an aqueous alcoholic alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). heteroletters.orgyoutube.com The base abstracts an α-proton from the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. gkyj-aes-20963246.com For instance, the reaction between 4-fluoroacetophenone and 4-fluorobenzaldehyde (B137897) produces 4,4′-difluorochalcone. heteroletters.org

Preparation of Hydrazone and Azine Derivatives

The carbonyl group of this compound is a prime site for derivatization, particularly through reactions with hydrazine (B178648) and its derivatives to form hydrazones and azines. researchgate.netnih.gov These compounds are of interest for their structural properties and potential bioactivity. nih.govmdpi.com

Hydrazones are formed by the reaction of this compound with a hydrazine derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, often under mild acidic conditions. mdpi.comscience.gov The reaction proceeds via nucleophilic addition of the hydrazine to the ketone's carbonyl carbon, followed by dehydration.

Azines are structurally characterized by a C=N-N=C linkage. Unsymmetrical azines can be synthesized from this compound. For example, the compound 4-fluoroacetophenone-(4'-phenoxyphenylethylidene) hydrazone, an unsymmetrical acetophenone azine, has been synthesized and studied. researchgate.netglaserchemgroup.com The synthesis involves creating donor-acceptor substituted azines, which can be achieved by introducing different functional groups onto the aromatic rings. researchgate.net

Synthesis of S-Alkylated Triazole Derivatives

This compound, typically via its α-brominated derivative, is a key precursor for synthesizing S-alkylated 1,2,4-triazole (B32235) compounds. mdpi.comdergipark.org.tr These heterocyclic systems are prominent in medicinal chemistry. The synthesis involves the reaction of a 1,2,4-triazole-3-thione with an α-haloketone, such as 2-bromo-4'-fluoroacetophenone, in a basic medium. mdpi.comresearchgate.netresearchgate.net

In this reaction, the basic conditions facilitate the deprotonation of the thiol group (-SH) of the triazole-thione, forming a nucleophilic thiolate anion. This anion then acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-4'-fluoroacetophenone and displacing the bromide ion in an S_N2 reaction. mdpi.com This results in the formation of a new carbon-sulfur bond, linking the triazole ring to the 4-fluorophenacyl moiety. mdpi.comdergipark.org.tr This method selectively produces S-alkylated derivatives rather than N-alkylated products. mdpi.com The structure of these S-alkylated triazoles is confirmed through spectral analyses, where the appearance of signals corresponding to the methylene (B1212753) (-S-CH₂-) and carbonyl (C=O) groups in NMR spectra is a key indicator of successful alkylation. mdpi.com

Reactions involving this compound as an Intermediate for Complex Molecules

This compound is a versatile ketone that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. scienceandtechnology.com.vn Its utility stems from the reactivity of its carbonyl group and the influence of the fluorine atom on the aromatic ring, which can direct and activate the molecule for various transformations. scholarsresearchlibrary.com This compound is a fundamental building block in the creation of pharmaceuticals, agrochemicals, and other fine chemicals. scienceandtechnology.com.vnCurrent time information in Bangalore, IN.guidechem.com

A significant application of this compound is in the Claisen-Schmidt condensation reaction to form chalcones, which are precursors to flavonoids and other biologically active compounds. scienceandtechnology.com.vn It is also instrumental in the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) and pyridine (B92270) derivatives, which are core structures in many medicinal agents. uobasrah.edu.iqnih.gov Furthermore, it serves as a starting material for the production of important agrochemicals like the fungicide epoxiconazole (B1671545). guidechem.compatsnap.com

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized from this compound. These molecules are produced through the Claisen-Schmidt condensation, which involves an aldol condensation between this compound and an appropriate aromatic aldehyde, followed by dehydration. scienceandtechnology.com.vn These reactions can be catalyzed by either a base or an acid and can be performed using conventional heating or more modern techniques like microwave irradiation to enhance reaction rates and yields. scienceandtechnology.com.vnscholarsresearchlibrary.com The resulting chalcones often serve as intermediates for the synthesis of various heterocyclic compounds with potential biological activities, including antimicrobial and anticancer properties. scienceandtechnology.com.vn

For instance, a series of novel 1-(4'-fluorophenyl)-3-(4"-aryl)-2-propen-1-ones has been synthesized by reacting this compound with different aryl aldehydes in the presence of potassium hydroxide. scholarsresearchlibrary.com Similarly, fluorine-containing chalcones have been prepared under solvent-free conditions using either grinding with solid sodium hydroxide or microwave irradiation with a montmorillonite (B579905) K10 clay catalyst, with some of the synthesized compounds showing anticancer activity against HepG2 cancer cells. scienceandtechnology.com.vn

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound, Aryl aldehyde | Ethanol, 50% aq. KOH, 24h | 1-(4'-fluorophenyl)-3-(4"-aryl)-2-propen-1-one | 87-88% | scholarsresearchlibrary.com |

| This compound, Benzaldehyde analogs | Grinding, Solid NaOH, 20 min | Fluorinated chalcones | 41-49% | scienceandtechnology.com.vn |

Synthesis of Pyrimidine and Pyridine Derivatives

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds like pyrimidines and pyridines. One common synthetic route involves the initial preparation of a chalcone from this compound, which then undergoes cyclization with a suitable reagent to form the desired heterocyclic ring. For example, a chalcone derived from 4-fluoro acetophenone can be reacted with guanidine (B92328) hydrochloride in the presence of a base to yield a pyrimidine derivative. uobasrah.edu.iq

An alternative approach involves the direct reaction of this compound with other reagents. For instance, pyridine derivatives have been synthesized through the reaction of 4-fluoro acetophenone with 4-methyl benzaldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in n-butanol. uobasrah.edu.iq Another sophisticated method for creating C-6 substituted pyrimidines involves the lithiation of a pyrimidine derivative, followed by a nucleophilic addition reaction with this compound. nih.gov Some of the resulting pyrimidine derivatives have demonstrated significant cytostatic activities against various tumor cell lines. nih.gov

Table 2: Synthesis of Heterocyclic Compounds from this compound

| Reactants | Reagents | Product Class | Reference |

|---|---|---|---|

| Chalcone from 4-fluoro acetophenone, Guanidine hydrochloride | Potassium hydroxide | Pyrimidine | uobasrah.edu.iq |

| 4-Fluoro acetophenone, 4-Methyl benzaldehyde, Ethyl cyanoacetate | Ammonium acetate, n-butanol | Pyridine | uobasrah.edu.iq |

| Lithiated pyrimidine derivative, this compound | - | C-6 Substituted Pyrimidine | nih.gov |

Synthesis of Agrochemicals

In the field of agrochemicals, this compound is a key starting material for the synthesis of the broad-spectrum fungicide, epoxiconazole. guidechem.compatsnap.com The synthetic pathway commences with the bromination of this compound to produce an alpha-bromo ketone intermediate. This intermediate then undergoes a series of reactions, including reaction with a triazole, to form the final epoxiconazole structure. google.com This highlights the industrial importance of this compound in producing complex molecules for crop protection.

The initial step in a patented method for preparing epoxiconazole involves the reaction of this compound with a brominating agent. google.com A related intermediate, 2-chloro-4'-fluoroacetophenone, is also crucial for synthesizing epoxiconazole and can be prepared via the Friedel-Crafts reaction of fluorobenzene and chloroacetyl chloride. patsnap.comgoogle.com

Table 3: Key Intermediates from this compound in Agrochemical Synthesis

| Starting Material | Reaction | Intermediate | Application | Reference |

|---|---|---|---|---|

| This compound | Bromination | 2-Bromo-4'-fluoroacetophenone | Synthesis of Epoxiconazole | google.com |

Spectroscopic and Structural Elucidation of 4 Fluoroacetophenone

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides profound insights into the molecular vibrations and, by extension, the structural features and intermolecular forces of a compound. For 4'-Fluoroacetophenone, both Raman and Infrared (IR) spectroscopy have been utilized to investigate its vibrational modes.

Raman spectroscopy has been an effective tool in studying the vibrational modes of this compound, particularly in understanding its associations in the liquid state and its interactions with other molecules.

The carbonyl (C=O) stretching mode is a prominent feature in the vibrational spectrum of ketones and provides valuable information about the electronic environment of the carbonyl group. In the Raman spectrum of pure this compound, an asymmetric peak for the carbonyl stretching mode is observed at 1685 cm⁻¹ researchgate.net. The asymmetry of this peak is indicative of self-association of the this compound molecules in the liquid state, suggesting the presence of dimer structures alongside monomers researchgate.net. Theoretical calculations, including vibrational wavenumber calculations for both monomer and dimer structures, have been performed to support the interpretation of the experimentally observed Raman spectra researchgate.net.

The study of this compound in binary liquid mixtures using Raman spectroscopy reveals the nature of intermolecular interactions with different solvents. When this compound is mixed with various solvents, changes in the Raman spectrum, particularly in the carbonyl stretching region, can be observed. These spectral changes provide evidence of the formation of complexes between this compound and the solvent molecules. Ab initio electronic structure calculations have been used to optimize the geometries and calculate the energies of this compound dimers as well as its complexes with solvent molecules, further elucidating the effects of electron correlation on these interactions researchgate.net. Such studies help in understanding how different solvent environments influence the vibrational characteristics of the solute molecule.

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information about the vibrational modes that involve a change in the dipole moment of the molecule. The IR spectrum of this compound displays a characteristic strong absorption band for the C=O stretching vibration. Conjugation of the carbonyl group with the phenyl ring typically lowers the stretching frequency, which for aromatic ketones like acetophenone (B1666503) derivatives, appears in a distinct region of the spectrum spcmc.ac.inpg.edu.pl. For this compound, this absorption is a key feature for its identification. The position, intensity, and shape of the carbonyl band can be influenced by the substituent on the aromatic ring researchgate.net.

| Vibrational Mode | Raman (cm⁻¹) researchgate.net | Infrared (IR) (cm⁻¹) spcmc.ac.inresearchgate.netresearchgate.net |

| Carbonyl (C=O) Stretch | 1685 | ~1680-1690 |

| Aromatic C-H Stretch | Not specified | ~3000 |

| Aromatic C=C Ring Stretch | Not specified | ~1600 |

| Aromatic C-H Bending | Not specified | ~1455 |

| -C-CO-CH₃ Bending | Not specified | ~1107 |

| Para-substituted Benzene | Not specified | ~848 |

Raman Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the specific arrangement of atoms within a molecule. Proton NMR provides information about the hydrogen atoms in the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for the methyl and aromatic protons, with their chemical shifts and coupling patterns being characteristic of the molecular structure. The spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

The methyl protons (-CH₃) appear as a singlet, as they have no adjacent protons to couple with. The aromatic protons show more complex splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho to the acetyl group (and meta to the fluorine) and the protons meta to the acetyl group (and ortho to the fluorine) give rise to separate signals. The coupling between protons and the fluorine atom (¹H-¹⁹F coupling) is also observed, which further splits the signals of the aromatic protons researchgate.net.

A representative set of ¹H NMR data for this compound is summarized in the table below.

| Proton | Chemical Shift (δ, ppm) rsc.orgchemicalbook.com | Multiplicity rsc.orgchemicalbook.com | Coupling Constant (J, Hz) rsc.org |

| -CH₃ | 2.58 | Singlet | N/A |

| Aromatic H (ortho to -COCH₃) | 7.97-8.00 | Quartet | 8.8 |

| Aromatic H (meta to -COCH₃) | 7.13 | Triplet | 8.8 |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum of this compound provides detailed information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with electronegative atoms like fluorine and oxygen causing significant downfield shifts for adjacent carbons.

In a typical ¹³C NMR spectrum of this compound recorded in deuterated chloroform (CDCl₃), distinct signals are observed for the methyl, carbonyl, and aromatic carbons. The carbonyl carbon (C=O) appears at the lowest field, a characteristic feature for ketones, typically in the range of 190-220 ppm libretexts.orgoregonstate.edu. The aromatic carbons resonate in the region of 115-150 ppm, with the carbon directly bonded to the fluorine atom (C4) showing a large downfield shift and a characteristic splitting pattern due to carbon-fluorine coupling. The methyl carbon (CH₃) appears at the highest field, consistent with an aliphatic carbon attached to a carbonyl group rsc.org.

Detailed assignments for the carbon signals have been reported as follows rsc.org:

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 196.4 |

| C1 (ipso) | 133.6 |

| C2/C6 (ortho) | 131.0, 130.9 |

| C3/C5 (meta) | 115.7, 115.5 |

| C4 (para) | 164.7, 166.8 |

| CH₃ | 26.5 |

Note: The splitting of aromatic carbon signals is due to coupling with the fluorine atom.

Fluorine-19 NMR (¹⁹F NMR)

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus alfa-chemistry.combiophysics.org. The chemical shift in ¹⁹F NMR is very sensitive to the electronic environment, providing valuable structural information.

For this compound, the ¹⁹F NMR spectrum shows a single resonance corresponding to the fluorine atom on the aromatic ring. In studies involving the formation of its lithium enolate, the chemical shift of the fluorine atom serves as a sensitive probe to monitor changes in the molecule's electronic structure and aggregation state. For instance, in rapid-injection NMR studies, the initial deprotonation by lithium diisopropylamide (LDA) at -125 °C resulted in new ¹⁹F signals at δ -118.82 and -118.76, which are upfield from the signal for the final tetrameric enolate aggregate at δ -117.43 acs.orgacs.org. This upfield shift indicates a change in the electronic shielding of the fluorine nucleus upon enolate formation and aggregation.

The chemical shift can vary slightly depending on the solvent and experimental conditions spectrabase.com.

| Species | Solvent | Chemical Shift (δ) in ppm |

| This compound Lithium Enolate Tetramer ((1-Li)₄) | 3:2 THF/Et₂O | -117.43 acs.orgacs.org |

| Intermediate Enolate Species | 3:2 THF/Et₂O | -118.82, -118.76 acs.orgacs.org |

| 3:1 Enolate/Aldolate Mixed Tetramer | 3:2 THF/Et₂O | -118.2, -119.1 acs.org |

Oxygen-17 NMR (¹⁷O NMR)

Oxygen-17 NMR spectroscopy is a useful tool for investigating the electronic structure around oxygen atoms. While less common than ¹H or ¹³C NMR due to the low natural abundance of the ¹⁷O isotope, spectral data for this compound is available and provides insight into the carbonyl group's environment nih.gov. The chemical shift of the carbonyl oxygen is particularly sensitive to conjugation and substituent effects on the aromatic ring.

Rapid-Injection NMR Studies for Enolate Formation and Dynamics

Mechanistic studies using rapid-injection NMR (RI-NMR) have provided a detailed understanding of the formation and dynamics of the lithium enolate of this compound acs.orgacs.orgnih.gov. Deprotonation of this compound with lithium diisopropylamide (LDA) in a THF/ether solvent mixture at low temperatures (e.g., -125 °C) does not directly yield the most stable enolate structure. Instead, a sequence of aggregate formations occurs acs.orgacs.orgnih.gov.

The process, monitored by ⁷Li or ¹⁹F RI-NMR spectroscopy, proceeds as follows acs.orgnih.gov:

Reaction of the LDA dimer with this compound yields a mixed enolate-amide dimer.

This intermediate then forms an enolate homodimer, (1-Li)₂.

Finally, the homodimer slowly equilibrates to form a more stable cubic enolate tetramer, (1-Li)₄, which is the predominant form in THF solution acs.orgacs.org.

These studies revealed that the metastable dimer is significantly more reactive in aldol (B89426) reactions than the stable tetramer. The dimer was found to be about 20 times more reactive than the tetramer at -120 °C acs.orgnih.gov. The reaction of the tetramer with an aldehyde was shown to proceed through a mixed 3:1 enolate/aldolate aggregate, confirming that the aggregate reacts directly without prior dissociation acs.orgacs.org.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which aids in its structural confirmation. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M⁺) and several key fragment ions nih.govchemicalbook.com.

The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 138, corresponding to the molecular weight of the compound (C₈H₇FO) nih.govchemicalbook.com. The most abundant peak in the spectrum, known as the base peak, appears at m/z 123. This peak results from the characteristic loss of a methyl group (•CH₃, 15 Da) from the molecular ion, forming the stable 4-fluorobenzoyl cation nih.govchemicalbook.comasdlib.org.

Another significant fragment is observed at m/z 95, which arises from the subsequent loss of a carbonyl group (CO, 28 Da) from the 4-fluorobenzoyl cation nih.govchemicalbook.com. A peak at m/z 75 is also present, corresponding to the C₆H₄⁺ fragment after the loss of a fluorine atom from the fluorophenyl cation.

The primary fragmentation data is summarized below:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 21.9 - 22.5 | [C₈H₇FO]⁺ (Molecular Ion) nih.govchemicalbook.com |

| 123 | 100 | [FC₆H₄CO]⁺ (Base Peak) nih.govchemicalbook.com |

| 95 | 57.8 - 60.5 | [FC₆H₄]⁺ nih.govchemicalbook.com |

| 75 | 14.5 - 21.2 | [C₆H₄]⁺ nih.govchemicalbook.com |

Microwave Spectroscopy and Conformational Analysis

Microwave spectroscopy, specifically pulsed jet Fourier transform microwave (FTMW) spectroscopy, combined with quantum chemical calculations, has been used to perform a detailed conformational analysis of this compound in the gas phase rsc.orgrsc.org.

The analysis of the rotational spectrum revealed the presence of only one stable conformer of the this compound monomer rsc.orgrsc.org. In this conformer, all heavy atoms (the phenyl ring and the acetyl group) are coplanar. This planar structure is consistent with theoretical predictions from quantum chemical calculations rsc.org. The V₃ barrier to the internal rotation of the acetyl methyl group was determined to be slightly lower than that of acetophenone, indicating that para-fluorination has a minimal effect on this rotation rsc.org.

Rotational Spectra of Monomer and Monohydrate

The rotational spectra of the this compound monomer and its 1:1 complex with a single water molecule (monohydrate) have been investigated to understand the effects of fluorination on non-covalent interactions rsc.orgrsc.org.

For the monomer, the observation of all mono-substituted ¹³C isotopologues in their natural abundance allowed for an accurate determination of its molecular structure rsc.orgrsc.org. The rotational transitions appeared as doublets, which is due to the internal rotation of the methyl group rsc.org. The V₃ barrier for this methyl internal rotation was determined to be 7.25(1) kJ mol⁻¹, which is slightly lower than that of unsubstituted acetophenone (7.50(3) kJ mol⁻¹) rsc.org.

For the this compound–H₂O monohydrate, two different isomers were observed in the pulsed jet. Both isomers are stabilized by a primary O–H···O hydrogen bond, where the water molecule acts as a proton donor to the carbonyl oxygen of this compound rsc.orgrsc.org. A secondary, weaker C–H···O hydrogen bond also helps to stabilize the complex rsc.orgrsc.org. The relative population ratio of the two observed isomers was estimated to be approximately 7:1, indicating a clear energetic preference for one configuration rsc.orgrsc.org.

X-ray Diffraction Studies of this compound Derivatives

While the parent this compound is a liquid at room temperature, its derivatives have been synthesized and studied as crystalline solids, providing insight into molecular packing and intermolecular forces through X-ray diffraction.

Studies on derivatives of this compound reveal how molecular structure dictates the solid-state arrangement. For example, the crystal structure of 4-Fluoroacetophenone-(4'-phenoxyphenylethylidene) hydrazone , an unsymmetrical azine, shows an intriguing packing motif. researchgate.net Within the same layer, the molecules are aligned in a parallel fashion, an arrangement facilitated by arene-arene triple T-contacts that overcome the electrostatic repulsion of parallel dipoles. researchgate.net However, the stacking of these layers is antiparallel. researchgate.net

In another derivative, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one , the molecular structure features a planar 4-fluorophenyl ring connected to an approximately planar bis(methylsulfanyl) moiety via a carbonyl group and an ethenyl spacer. nih.gov These two planar groups are twisted relative to each other, with a dihedral angle of 32.23 (4)°. nih.gov The crystal packing lacks conventional aromatic π-stacking, and instead, the 4-fluorophenyl groups of adjacent molecular tapes interdigitate. nih.gov

For 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the crystal packing is governed by weaker interactions. nih.gov Classical hydrogen bonds are absent. Instead, the molecules are connected through C—H⋯O and C—H⋯S contacts, which form layers parallel to the ab plane and tapes that extend along the b-axis direction. nih.gov A Hirshfeld surface analysis confirmed that over 90% of the intermolecular contacts involve hydrogen atoms, highlighting the collective importance of these weaker interactions in the crystal packing. nih.gov

Computational and Theoretical Chemistry Studies on 4 Fluoroacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4'-Fluoroacetophenone. These calculations have been employed to determine its structural parameters, analyze vibrational spectra, and investigate its interactions with other molecules. rsc.orgscispace.com Studies often combine computational results with experimental techniques like Raman and Fourier transform microwave spectroscopy to provide a comprehensive picture of the molecule's properties. rsc.orgscispace.com For instance, calculations performed using the Gaussian software package have been used to optimize the geometry of both monomeric and dimeric forms of this compound.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in elucidating the nature of intermolecular forces involving this compound. These studies have explored both the self-association of the molecule and its interactions with solvent molecules.

Key Research Findings:

Self-Association: Analysis of the carbonyl (C=O) stretching mode in the Raman spectrum of pure this compound reveals an asymmetric peak, which confirms the presence of self-association through dimer formation.

Solvent Interactions: The interaction between the polar carbonyl group and solvent molecules significantly influences the compound's physical and chemical properties. Computational studies have calculated the interaction energies to support spectroscopic observations.

Hydration: The interaction with water has been studied in detail by examining the this compound–H₂O monohydrate complex. rsc.orgscispace.com Quantum chemical calculations have identified two stable isomers of this complex. rsc.orgscispace.com The global minimum energy structure is stabilized by a primary O–H⋯O hydrogen bond and a secondary C–H⋯O hydrogen bond. rsc.orgscispace.com The relative population ratio of the two observed isomers was estimated to be approximately 7-to-1. rsc.orgscispace.com

| Interaction Type | Interacting Species | Stabilizing Forces | Computational Method |

| Self-Association | This compound Dimer | Dipole-dipole interactions | Quantum Chemical Calculations |

| Solvation | This compound & Solvent | Intermolecular interactions | Quantum Chemical Calculations |

| Hydration | This compound & Water | O–H⋯O and C–H⋯O Hydrogen Bonds | Quantum Chemical Calculations |

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has proven to be a reliable approach for studying various aspects of this compound, including its electron distribution, orbital energies, and reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and electronic properties. libretexts.org

The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comlibretexts.org

The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity or acidity. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. In related fluorescent probes, DFT and time-dependent DFT (TDDFT) calculations have shown that intramolecular charge redistribution between the HOMO and LUMO upon photoexcitation can drive chemical processes such as excited-state intramolecular proton transfer (ESIPT). researchgate.net The introduction of substituent groups, like the fluorine atom in this compound, is a common strategy to tune the energy levels of these frontier orbitals and thereby modify the molecule's electronic and photophysical properties. rsc.org

| Orbital | Role in Chemical Reactions | Related Molecular Property |

| HOMO (Highest Occupied Molecular Orbital) | Electron Donor | Nucleophilicity / Basicity |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptor | Electrophilicity / Acidity |

DFT calculations are essential for mapping the potential energy surface of a chemical reaction and identifying the transition state—the highest energy point along the reaction coordinate. scm.com A transition state is characterized as a first-order saddle point with exactly one imaginary frequency in its vibrational spectrum. scm.com

While specific transition state analyses for reactions involving this compound are not detailed in the provided search results, DFT has been successfully applied to the broader acetophenone (B1666503) family to understand reaction mechanisms and stereoselectivity. researchgate.net For example, in aldol-Tishchenko reactions, DFT analysis of acetophenone-derived substrates has been used to calculate the energy barriers of competing transition states. researchgate.net These calculations revealed that unfavorable steric interactions in one transition state could make it higher in energy, thus explaining the preferential formation of a specific diastereomer. researchgate.net This type of analysis allows researchers to predict reaction outcomes and design more selective synthetic routes.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, complementing the static information obtained from quantum chemical calculations.

An MD simulation protocol for a molecule like this compound would typically involve several stages. First, a force field, which defines the potential energy of the system, is selected or developed. The molecule is then placed in a simulation box, often with solvent molecules, to mimic experimental conditions. The system undergoes an equilibration phase, where temperature and pressure are stabilized, followed by a longer production run where data is collected. mdpi.com Analysis of the resulting trajectory can reveal information about conformational changes, solvent interactions, and other dynamic properties by calculating metrics such as the Root Mean Square Deviation (RMSD), Solvent Accessible Surface Area (SASA), and radius of gyration. mdpi.com

Density Functional Theory (DFT) Calculations

Spectroscopic Simulations and Vibrational Wavenumber Calculations

Computational chemistry plays a pivotal role in the interpretation and prediction of spectroscopic data. For this compound, theoretical simulations of its vibrational spectra, including infrared (IR) and Raman spectra, have been instrumental in assigning and understanding its fundamental vibrational modes. These simulations are typically performed using density functional theory (DFT) methods, which provide a good balance between accuracy and computational cost.

Vibrational wavenumber calculations for the monomer and dimer structures of this compound (4F) have been conducted to elucidate experimentally observed Raman spectra. frontiersin.org Such calculations help in confirming the presence of self-association in the pure compound, as indicated by the asymmetric Raman peak of the carbonyl stretching mode. frontiersin.org The computed vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and other effects not explicitly included in the harmonic approximation used in many calculations.

A study combining Fourier transform microwave spectroscopy with quantum chemical calculations has provided precise structural determination of the this compound monomer. scispace.com This integrated approach allows for a detailed analysis of the molecule's geometry and the effects of fluorination on its structure. scispace.com

Below is a table summarizing key vibrational modes of this compound and their assignments based on computational and experimental data.

| Vibrational Mode | Description | Experimental Wavenumber (cm⁻¹) | Computational Wavenumber (cm⁻¹) |

| ν(C=O) | Carbonyl stretch | ~1685 | Varies with computational method |

| ν(C-F) | Carbon-Fluorine stretch | - | - |

| ν(C-H) aromatic | Aromatic C-H stretch | - | - |

| ν(C-H) methyl | Methyl C-H stretch | - | - |

| δ(C-H) methyl | Methyl C-H bend | - | - |

| Ring modes | Phenyl ring vibrations | - | - |

Note: Specific experimental and a wider range of computational values can be found in specialized spectroscopic studies.

Modeling of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of molecules, including their crystal packing, solvation, and biological activity. Computational modeling provides a molecular-level view of these non-covalent interactions.

Hydrogen Bonding in this compound Systems

Computational studies have been employed to investigate hydrogen bonding involving this compound. In a study of the this compound-H₂O complex, two isomers were identified through quantum chemical calculations and confirmed by rotational spectroscopy. scispace.com These isomers are stabilized by a primary O-H⋯O hydrogen bond, where the water molecule acts as the hydrogen bond donor to the carbonyl oxygen of this compound, and a secondary C-H⋯O hydrogen bond. scispace.com

In a derivative of this compound, 4-Fluoroacetophenone-(4'-phenoxyphenylethylidene) hydrazone, computational analysis supported the presence of interlayer phenyl C-H⋯F hydrogen bonding, which was proposed to be responsible for the antiparallel alignment of molecules in neighboring layers of the crystal structure. researchgate.net

| Interacting Molecules | Type of Hydrogen Bond | Computational Method | Key Findings |

| This compound-H₂O | O-H⋯O, C-H⋯O | Quantum Chemical Calculations | Two stable isomers identified, stabilized by a combination of hydrogen bonds. scispace.com |

| 4-Fluoroacetophenone derivative | C-H⋯F | Computational Analysis | Interlayer hydrogen bonding influences crystal packing. researchgate.net |

Arene-Arene Interactions

Arene-arene, or π-π stacking, interactions are another important class of non-covalent forces that influence the supramolecular assembly of aromatic compounds. In the crystal structure of 4-Fluoroacetophenone-(4'-phenoxyphenylethylidene) hydrazone, computational studies have helped to understand the role of arene-arene interactions. researchgate.net These studies revealed that arene-arene triple T-contacts between molecules in the same layer lead to a parallel alignment. researchgate.net The introduction of a phenoxy group in this derivative was shown to provide a third arene-arene contact, which helps to overcome the electrostatic repulsion of parallel dipole alignment. researchgate.net

Solute-Solvent Interactions

The interaction of this compound with solvent molecules has been investigated using a combination of Raman spectroscopy and computational methods. frontiersin.org The variation in the peak position and linewidth of the carbonyl stretching mode in different solvents is attributed to intermolecular interactions between the solute (this compound) and the solvent molecules. frontiersin.org Computational calculations of interaction energies between the this compound dimer and various solvents have been used to support the experimental Raman spectral data. frontiersin.org These studies are essential for understanding the physical and chemical properties of the solute in solution. frontiersin.org

Structure-Reactivity Relationships from Computational Data

Computational chemistry provides powerful tools to understand and predict the reactivity of molecules. For this compound, computational data can be used to establish relationships between its structure and chemical behavior. Key computational descriptors used for this purpose include Frontier Molecular Orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO indicate the ability of a molecule to donate electrons (nucleophilicity), while the energy and distribution of the LUMO indicate its ability to accept electrons (electrophilicity). For this compound, the electron-withdrawing nature of the fluorine atom and the carbonyl group influences the energies and localizations of these frontier orbitals, thereby affecting its reactivity in various reactions, such as nucleophilic additions to the carbonyl group and electrophilic aromatic substitutions on the phenyl ring.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, making it a prime site for protonation and attack by nucleophiles. The fluorine atom would also influence the electrostatic potential of the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) studies on acetophenone derivatives have demonstrated the importance of various descriptors in predicting their biological activities. humanjournals.comresearchgate.net Although not specific to this compound, these studies highlight how computational descriptors (topological, electronic, and spatial) can be correlated with antibacterial activity, providing a framework for understanding the structure-reactivity relationships of this class of compounds. humanjournals.comresearchgate.net

| Computational Method | Application to this compound | Insights into Reactivity |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO and LUMO energies and distributions. | Predicts sites for nucleophilic and electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution on the molecular surface. | Identifies electron-rich and electron-deficient regions, guiding understanding of intermolecular interactions and reaction sites. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity for acetophenone derivatives. humanjournals.comresearchgate.net | Provides a basis for predicting the activity of this compound and designing new derivatives with enhanced properties. humanjournals.comresearchgate.net |

Theoretical Studies in Medicinal Chemistry

Theoretical and computational methods are indispensable in modern drug discovery and medicinal chemistry. While specific theoretical studies solely focused on this compound in a medicinal chemistry context are not extensively documented in publicly available literature, the broader class of acetophenones and their derivatives has been the subject of such investigations. These studies provide a strong indication of the potential applications and theoretical approaches relevant to this compound.

Derivatives of acetophenone have been synthesized and evaluated as inhibitors of various enzymes, with computational studies playing a key role in understanding their mechanism of action. For instance, some benzenesulfonamide derivatives incorporating acetophenone moieties have shown potent inhibitory activity against human carbonic anhydrase (hCA) I and II. frontiersin.org Theoretical studies in this area would typically involve molecular docking simulations to predict the binding mode of the inhibitor within the active site of the enzyme. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Furthermore, QSAR studies on acetophenone derivatives have been used to develop models that predict their antibacterial activity. humanjournals.comresearchgate.net Such models are built on calculated molecular descriptors and can guide the design of new, more potent antibacterial agents.

The general workflow for theoretical studies of a compound like this compound in a medicinal chemistry context would involve:

Target Identification: Identifying a biological target (e.g., an enzyme or receptor) where this compound or its derivatives might exhibit therapeutic activity.

Molecular Docking: Simulating the binding of this compound derivatives to the active site of the identified target to predict binding affinity and orientation.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding and to refine the understanding of the intermolecular interactions.

QSAR Modeling: If a series of related compounds with known activities is available, developing a QSAR model to predict the activity of new derivatives and to understand the structural features that are important for activity.

These computational approaches are crucial for rational drug design, helping to prioritize compounds for synthesis and experimental testing, thereby saving time and resources in the drug discovery pipeline.

Molecular Descriptors for Biological Activity Prediction

Molecular descriptors of this compound quantify various aspects of its physicochemical and structural properties. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. While comprehensive QSAR studies specifically targeting this compound are not extensively detailed in publicly available literature, its derivatives, particularly chalcones synthesized from it, have been the focus of such computational analyses. These studies provide valuable insights into how the structural features of the this compound moiety influence biological activity.

Several publicly accessible chemical databases provide a range of pre-calculated molecular descriptors for this compound. These descriptors offer a foundational understanding of its molecular properties that are pertinent to its potential biological activities.

Below is an interactive table summarizing some of the key molecular descriptors for this compound sourced from chemical databases.

| Descriptor Type | Descriptor Name | Value |

| Physicochemical Properties | Molecular Weight | 138.14 g/mol |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 | |

| Topological Properties | Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 10 | |

| Complexity | 125 | |

| Electronic Properties | Refractive Index | 1.511 |

Detailed Research Findings:

While specific research detailing a comprehensive QSAR study on this compound for a particular biological activity remains elusive in readily available literature, the provided descriptors from computational databases serve as a critical starting point for any such predictive modeling.

For instance, the XLogP3 value of 1.7 indicates a moderate level of lipophilicity. This is a crucial parameter in drug design, as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. A balanced lipophilicity is often sought to ensure adequate membrane permeability without compromising solubility.

The presence of a single hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors suggests specific interaction capabilities with biological targets. This feature is vital in molecular docking studies to predict the binding orientation and affinity of the compound within the active site of a protein.

The Topological Polar Surface Area (TPSA) of 17.1 Ų is another important descriptor for predicting drug transport properties, particularly oral bioavailability. A lower TPSA is generally associated with better cell membrane penetration.

In the context of its derivatives, such as chalcones, computational studies have shown that the electronic properties of the substituents on the acetophenone ring, including the fluorine atom in this compound, play a significant role in modulating the biological activity of the resulting compounds. The electron-withdrawing nature of the fluorine atom can influence the electron density distribution across the entire molecule, which in turn affects its reactivity and interaction with biological macromolecules.

Although a direct and detailed QSAR study on this compound is not prominently published, the available computed molecular descriptors provide a solid foundation for future in silico research to predict its biological activities and to design novel derivatives with enhanced therapeutic potential.

Applications of 4 Fluoroacetophenone in Advanced Materials and Specialized Fields

Role in Development of New Materials

4'-Fluoroacetophenone serves as a crucial intermediate in the synthesis of novel materials with tailored properties. Its reactivity allows for its incorporation into larger molecular frameworks, leading to the development of specialized polymers and liquid crystals.

One of the key applications of this compound in materials science is in the synthesis of chalcones . Chalcones are a class of organic compounds that serve as precursors for various heterocyclic compounds and polymers. The reaction of this compound with substituted benzaldehydes yields fluorinated chalcone (B49325) derivatives. These chalcones are of particular interest due to their potential applications in electronics and photonics. The presence of the fluorine atom can significantly influence the electronic and optical properties of the resulting materials, such as their thermal stability and liquid crystalline behavior.

Research has demonstrated that calamitic liquid crystals can be synthesized from derivatives of 4-amino acetophenone (B1666503), which is structurally similar to this compound. sciensage.info These liquid crystals often incorporate chalcone and Schiff base linkages. sciensage.info The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between an acetophenone derivative and a benzaldehyde (B42025). rsc.orgnih.govresearchgate.net The resulting chalcones can then be further modified to produce materials with specific liquid crystalline phases, which are essential for applications in displays and optical sensors. sciensage.info

The table below summarizes the role of this compound as a precursor in the synthesis of advanced materials.

| Precursor | Reaction | Resulting Material Class | Potential Applications |

| This compound | Claisen-Schmidt condensation with benzaldehydes | Fluorinated Chalcones | Liquid crystals, nonlinear optical materials, specialized polymers |

Use in Dyes and Pigments Production

While this compound itself is not a dye, its chemical structure makes it a potential precursor for the synthesis of certain types of colorants, particularly those containing a phenyl ring. The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component.

The general synthetic route for azo dyes involves the following steps:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye.

Further research is needed to fully explore the potential of this compound and its derivatives as precursors for high-performance dyes and pigments.

Environmental Applications and Fate Research

The increasing use of fluorinated compounds has prompted research into their environmental fate and potential impact. While specific environmental applications of this compound are not well-documented, understanding its behavior in the environment is crucial.

Studies on Environmental Impact

There is limited specific information available on the direct environmental impact of this compound. Safety data sheets for the compound indicate that it should not be released into the environment, suggesting potential ecotoxicity. fishersci.fr The environmental impact of fluorinated organic compounds, in general, is a subject of ongoing research. The strong carbon-fluorine bond makes many of these compounds persistent in the environment. nih.gov

Research on Degradation Mechanisms

Specific studies on the biodegradation or photodegradation of this compound are scarce. However, research on the degradation of similar compounds can provide some insights. For instance, studies on the photolysis of acetophenone in aqueous solutions have shown that it can be degraded through the attack of reactive oxygen species. researchgate.net The presence of a fluorine atom in this compound might influence its degradation pathways and rates. The degradation of pesticides containing fluorinated aromatic rings, such as sulfoxaflor, has also been studied, indicating that both photolysis and soil degradation can be significant pathways. nih.gov

Sorption Studies

The sorption of a chemical to soil and sediment is a key process that determines its mobility and bioavailability in the environment. There is a lack of specific studies on the sorption of this compound in soil. However, research on other fluorinated organic compounds, such as the herbicide saflufenacil, has shown that sorption is influenced by soil properties like organic carbon content, pH, cation exchange capacity, and clay content. awsjournal.org Similarly, studies on the sorption of acifluorfen, another fluorinated compound, have indicated that soil organic carbon content plays a significant role. lsu.edu The sorption behavior of this compound is likely to be influenced by similar soil characteristics.

The table below outlines key research areas concerning the environmental fate of this compound.

| Research Area | Key Considerations | Related Research on Similar Compounds |

| Environmental Impact | Potential ecotoxicity and persistence. | General concerns about the persistence of fluorinated compounds. |

| Degradation Mechanisms | Biodegradation and photodegradation pathways and rates. | Photolysis of acetophenone; degradation of fluorinated pesticides. |

| Sorption | Mobility and bioavailability in soil and sediment. | Sorption of other fluorinated organic compounds is influenced by soil organic matter, pH, and clay content. |

Advanced Research Topics and Future Directions

Exploration of Novel Reactivity Patterns

Research into 4'-Fluoroacetophenone is moving beyond classical transformations to explore novel reactivity patterns. The unique electronic properties conferred by the fluorine atom—strong electron-withdrawing effects via induction and weak donating effects through resonance—create a substrate ripe for unconventional reactions. Scientists are investigating methods for direct C(sp³)-H functionalization of the methyl group, a challenging but highly desirable transformation. For instance, the use of transition-metal acylnitrenoids, generated from N-benzoyloxycarbamates and activated by a ruthenium catalyst, has been shown to achieve regioselective intramolecular C-H oxygenations, a surprising departure from the more common C-H amination chemistry. researchgate.net This type of research opens the door to creating complex molecular architectures from a simple starting material. Furthermore, exploring unusual reactions with organometallic reagents, which can deviate from expected carbonyl additions, is another promising avenue. researchgate.net

Stereoselective Synthesis Utilizing this compound

The asymmetric reduction of the prochiral ketone in this compound to produce chiral 1-(4-fluorophenyl)ethanol (B1199365) is a critical transformation for the synthesis of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net Future research is focused on developing more efficient and highly enantioselective methods. A significant area of investigation involves the use of homogeneous chiral catalysts, such as the ruthenium complexes developed by Noyori and his group. mdpi.com These catalysts can achieve excellent conversions and high enantiomeric excesses.

However, challenges such as catalyst deactivation remain a key focus. mdpi.com Kinetic modeling of these reactions is being employed to better understand the roles of different ligands within the catalyst complex and the mechanisms of deactivation. mdpi.com This deeper understanding is crucial for designing more robust and efficient catalysts for large-scale industrial applications. The development of novel chiral catalysts, including those based on aryl iodides, is also being explored for various stereoselective oxidative reactions involving phenol (B47542) derivatives, a field that could eventually extend to ketone functionalization. rsc.org

Table 1: Research on Asymmetric Reduction of this compound and Derivatives

| Catalyst Type | Reaction | Key Findings |

|---|---|---|

| Bisphosphine/diamine-Ru complexes | Asymmetric hydrogenation | Diamine ligand influences conversion; bisphosphine ligand affects enantiomeric excess (ee). Catalyst deactivation is a factor. mdpi.com |

Development of Catalytic Systems for this compound Transformations

Innovations in catalysis are central to expanding the synthetic utility of this compound. Researchers are designing sophisticated catalytic systems that offer higher efficiency, selectivity, and sustainability. A notable area of development is the use of palladium nanoparticles supported on Metal-Organic Frameworks (MOFs). researchgate.net For example, Pd nanoparticles loaded onto MIL-101(Cr) have been successfully used as a bifunctional catalyst for the one-pot tandem reductive amination of this compound with benzylamine. researchgate.net In this system, the MOF's Lewis acidity and the Pd nanoparticles' hydrogenation capability work in concert. researchgate.net

Another significant area is the advancement of transfer hydrogenation reactions. Ruthenium-based catalysts, including cyclopentadienone complexes, have demonstrated high efficiency in the transfer hydrogenation of this compound, achieving significant conversions with low catalyst loading. researchgate.netresearchgate.net The development of heterogeneous catalysts, which offer advantages in separation and reusability, is also a major goal. Iron-based catalysts are gaining attention due to their low cost and environmental friendliness. researchgate.net

Table 2: Examples of Catalytic Systems for this compound Transformations

| Catalyst System | Support/Ligand | Reaction Type | Application Example |

|---|---|---|---|

| Palladium (Pd) Nanoparticles | MIL-101(Cr) MOF | Tandem Reductive Amination | Reaction of this compound with benzylamine. researchgate.net |

| Ruthenium (Ru) | Cyclopentadienone N-Heterocyclic-Carbene | Transfer Hydrogenation | Hydrogenation of this compound. researchgate.net |

Bio-inspired Synthesis and Biocatalysis with this compound

Drawing inspiration from nature, biocatalysis offers an environmentally friendly and highly selective alternative for transforming this compound. Enzymes, operating under mild conditions, can catalyze reactions with exceptional chemo-, regio-, and enantioselectivity. tudelft.nlmdpi.com The enzymatic reduction of the ketone group is a primary focus, utilizing ketoreductases (KREDs). For example, a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) has been used for the enantioselective reduction of various acetophenone (B1666503) derivatives. rsc.org The activity and enantioselectivity of these enzymes are influenced by the electronic effects of substituents on the aromatic ring. rsc.org

Future work in this area involves enzyme engineering and directed evolution to create biocatalysts with enhanced stability, broader substrate scope, and tailored selectivity for producing specific enantiomers of 1-(4-fluorophenyl)ethanol. nih.gov Moreover, understanding the metabolic pathways of related fluorinated compounds, such as 4-fluorobenzoate, can inspire novel, multi-step synthetic routes to complex molecules. nih.gov

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions